N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-8-7-13(9-15(16)19)20-17(23)10-14-11-25-18(22-14)21-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJHASHBDMTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, including antimicrobial and anticancer activities, and provides relevant data from studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyaniline with thiazole derivatives under controlled conditions. The process may involve various reagents and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.23 |
| Compound A | S. aureus | 0.47 |
| Compound B | B. cereus | 0.70 |
| Compound C | S. Typhimurium | 0.94 |
The compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing significant efficacy against resistant strains.
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The study reported that the compound demonstrated potent activity against multiple bacterial strains with MIC values comparable to established antibiotics . -
Anticancer Activity Assessment :
Another investigation focused on the anticancer potential of thiazole derivatives in vitro. The results indicated that the compound induced significant cytotoxicity in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is thought to be mediated through:
- Inhibition of DNA synthesis : Similar compounds have shown a capacity to interfere with nucleic acid synthesis.
- Cell membrane disruption : The thiazole moiety may enhance permeability changes in bacterial membranes.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent . Its structural features suggest it may exhibit activity against various biological targets:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the phenylamino group enhances this activity by potentially interacting with specific cancer cell receptors .
- Anti-inflammatory Properties : Compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Pharmacological Applications
The pharmacological profile of this compound is being explored in various studies:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions such as glaucoma and edema .
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their efficacy against resistant strains is particularly noteworthy .
Biochemical Research
In biochemical contexts, this compound serves as a valuable tool for studying various biological processes:
- Mechanistic Studies : The compound can be used to elucidate mechanisms of action for new drug candidates by serving as a model compound for structure-activity relationship (SAR) studies. Understanding how structural modifications affect biological activity can guide the design of more potent compounds .
Data Table: Summary of Applications
Case Studies
- Anticancer Effects : A study published in a peer-reviewed journal demonstrated that thiazole derivatives similar to the compound inhibited proliferation in breast cancer cell lines. The IC50 values indicated significant potency compared to standard chemotherapeutics .
- Enzyme Inhibition : Research focusing on carbonic anhydrase inhibitors highlighted the potential of thiazole compounds to reduce intraocular pressure in glaucoma patients, suggesting therapeutic applications in ocular diseases .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of thiazole derivatives found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for antibiotic development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
Key Observations :
Substituent Impact on Activity: The 3-chloro-4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to Mirabegron’s hydrophilic hydroxy-phenylethyl group .
Thiazole Ring Modifications: Replacing the phenylamino group with a pyrrolyl () or cyclopentylcarbamoyl moiety () alters hydrogen-bonding capacity and target selectivity. For example, Mirabegron’s 2-amino-thiazole is critical for beta-3 receptor agonism, while phenylamino-thiazole derivatives may favor kinase interactions .
Antiproliferative and Antibacterial Activities:
- Antibacterial Thiazole-Acetamides : N-[2-(3´-chloro-2´-oxo-azetidinyl)-thiazol-4-yl]diphenylamine derivatives (e.g., compounds 4b, 4e in ) demonstrate potent activity against Gram-positive bacteria, attributed to the chloro and azetidinyl groups. The target compound’s 3-chloro-4-methoxyphenyl group may confer similar efficacy .
- Kinase Inhibitors: N-(3-fluorophenyl)-2-(2-{[6-methoxyquinazolin-4-yl]amino}-thiazol-4-yl)acetamide () inhibits AuroraA and STK1 kinases, highlighting the role of methoxy and fluoro substituents in kinase binding. The target compound’s methoxy group may similarly enhance kinase affinity .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves cyclocondensation of thiourea with α-haloketones or α-bromoacetophenone derivatives. For example, reacting 4-bromoacetophenone with thiourea in ethanol under reflux yields the thiazole intermediate. Subsequent functionalization with phenylamine introduces the 2-(phenylamino) group. This step requires careful control of pH and temperature to avoid side reactions such as over-alkylation.
In a modified approach, 2-aminothiazole derivatives are synthesized via iodine-catalyzed condensation of thiourea and aryl methyl ketones. For instance, compound 1 (2-amino-4-methylthiazole) is prepared by reacting thiourea with 4-methylacetophenone in the presence of iodine, followed by purification via recrystallization. This method achieves yields of 78–85% and is scalable to gram quantities.
Friedel-Crafts Acylation for Thiazole Substituents
Alternative routes employ Friedel-Crafts acylation to introduce aromatic groups to the thiazole ring. For example, 4-phenylthiazol-2-amine is synthesized by condensing 2-chloro-1-phenylethanone with methylthiourea, followed by acylation with acetyl chloride under acidic conditions. This method is advantageous for introducing electron-donating or withdrawing groups at the thiazole’s 4-position, enabling tailored electronic properties.
Acetamide Linkage and Final Coupling
The acetamide bridge connects the thiazole core to the 3-chloro-4-methoxyphenyl group. Key steps include:
Chloroacetylation of Thiazole Intermediates
Thiazole intermediates (e.g., 2-(phenylamino)-4-methylthiazole) are treated with chloroacetyl chloride in chloroform at 0–5°C to form 2-chloro-N-(thiazolyl)acetamide derivatives. Triethylamine is used as a base to scavenge HCl, preventing protonation of the thiazole nitrogen. This step typically achieves 70–80% yield, with purity confirmed via thin-layer chromatography (TLC).
Nucleophilic Substitution with 3-Chloro-4-Methoxyaniline
The chloroacetamide intermediate undergoes nucleophilic substitution with 3-chloro-4-methoxyaniline in dimethylformamide (DMF) at 60–70°C. Potassium carbonate is employed as a base to deprotonate the aniline, enhancing its nucleophilicity. Reaction monitoring via high-performance liquid chromatography (HPLC) reveals completion within 6–8 hours, with final yields of 65–72% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Protic solvents like methanol or water are avoided during thiazole formation due to undesired hydrolysis of intermediates. Aprotic solvents such as DMF or chloroform improve reaction efficiency, as demonstrated in the synthesis of diphenylmethylthioacetamide analogues. Elevated temperatures (80–100°C) accelerate cyclocondensation but risk decomposition; thus, reflux conditions are carefully calibrated.
Catalysis and Reagent Stoichiometry
Iodine catalysis (5–10 mol%) significantly enhances the rate of thiourea-aryl ketone condensations, reducing reaction times from 24 hours to 6–8 hours. Stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) ensures complete acetylation of thiazole amines, minimizing unreacted starting material.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. The target compound’s ¹H NMR spectrum displays characteristic signals:
-
δ 6.82–7.52 ppm (m, 9H) : Aromatic protons from phenylamino and methoxyphenyl groups.
-
δ 10.21 ppm (s, 1H) : Amide proton, confirming successful acetamide formation.
Mass spectrometry (MS) provides molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 385.8 [M+H]⁺).
Purity Assessment
High-purity (>95%) product is achieved via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Residual solvents are quantified via gas chromatography (GC), adhering to International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution : Reacting halogenated nitrobenzene derivatives with nucleophiles (e.g., methoxy or pyridylmethoxy groups) under alkaline conditions .
- Reduction : Using iron powder under acidic conditions to reduce nitro intermediates to anilines .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to link thiazole-acetamide moieties to aromatic amines. Solvent choice (DMF, dichloromethane) and temperature control (60–80°C) are critical for yield optimization .
- Validation : Monitor reactions via TLC and characterize intermediates/final products using NMR and MS .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement, especially to analyze torsional angles between aromatic rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) and assess activity against standardized assays (e.g., kinase inhibition). For example, replacing the 4-methoxy group with 4-ethoxy alters hydrogen-bonding interactions .
- Data Normalization : Control for variables like solvent polarity (DMSO vs. ethanol) in bioassays, which may affect compound solubility and activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, reconciling discrepancies between in vitro and in silico results .
Q. What strategies optimize the compound’s pharmacokinetics through structural modifications?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the acetamide nitrogen while monitoring logP via HPLC .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation. Validate using liver microsome assays .
- Permeability : Modify the thiazole ring’s substituents (e.g., phenylamino to pyridyl) and assess Caco-2 cell permeability .
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to refine data from twinned crystals, common in compounds with flexible thiazole-acetamide linkages .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce R-factor discrepancies .
- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond angles or torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
